4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
Description
4-Methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 2. The benzothiazole moiety is linked via an oxygen atom to an azetidine ring, which is further functionalized with a 2-phenyl-2H-1,2,3-triazole-4-carbonyl group. The azetidine and triazole components may enhance binding affinity to biological targets due to their conformational rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-6-5-9-17-18(13)22-20(28-17)27-15-11-24(12-15)19(26)16-10-21-25(23-16)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPNNAIDUFZZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions.
Coupling Reactions: The triazole and azetidine rings are then coupled with the benzothiazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Substitution: Nucleophilic substitution reactions can take place at various positions on the benzothiazole and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions include oxidized benzothiazole derivatives, reduced triazole derivatives, and various substituted benzothiazole and triazole compounds .
Scientific Research Applications
4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: The compound has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and ability to interact with various biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with amino acid residues, while the benzothiazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Example 1: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-(2-Phenyl-1,3-Thiazol-5-yl)Acetamide (9a)
- Structure : Combines benzimidazole, triazole, and thiazole moieties.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Bioactivity: Not explicitly reported in the evidence, but similar triazole-thiazole hybrids exhibit antitumor activity .
- Key Difference : Lacks the azetidine ring and benzothiazole core of the target compound, reducing conformational rigidity .
Example 2: 5-(4-Substituted Diazenyl)-2-(2-(1-(5-Methyl-1-Phenyl-1H-1,2,3-Triazol-4-yl)Ethylidene)Hydrazinyl)-4-Arylthiazoles
- Structure : Features a triazole-thiazole scaffold with hydrazine linkages .
- Bioactivity : IC₅₀ values of 1.19–3.4 µM against HepG2 and MCF-7 cancer cells .
- Key Difference : Replaces the benzothiazole core with a thiazole ring, altering electronic properties and solubility .
Benzothiazole-Azetidine Derivatives
Example: 4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one
- Structure : Integrates benzothiazole with a pyrazolone-azetidine-like system .
- Synthesis : Condensation of hydrazine derivatives with ketones .
- Key Difference : The azetidine ring in the target compound is replaced by a dihydropyrazole, affecting steric hindrance and metabolic stability .
Triazole-Containing Heterocycles
Example: 3-(4-Substituted)-8-(5-Methyl-1-Phenyl-1H-1,2,3-Triazol-4-yl)-6-Phenyl-1-Arylpyrido[2,3-d]-[1,2,4]-Triazolo-[4,3-a]Pyrimidin-5(1H)-ones
- Structure : Fused triazole-pyrimidine system .
- Bioactivity : Moderate antitumor activity (IC₅₀ > 5 µM) .
- Key Difference : The absence of a benzothiazole core and azetidine linker reduces overlap with the target compound’s putative binding modes .
Structural and Functional Analysis Table
Biological Activity
The compound 4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, synthesizing data from various studies and findings to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.44 g/mol. The structure includes a benzothiazole moiety, a triazole ring, and an azetidine unit, which contributes to its diverse biological properties.
Antimicrobial Properties
Research indicates that compounds containing triazole and benzothiazole structures often exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the triazole ring enhances this activity due to its ability to interfere with microbial metabolic pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiazole derivatives. A notable study demonstrated that compounds similar to the target molecule exhibited potent cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Antiviral Activity
The triazole ring system has also been associated with antiviral properties. For instance, compounds with similar structures have been reported to inhibit viral replication in vitro, particularly against HIV and influenza viruses . The mechanism may involve interference with viral enzymes or host cell entry.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies showing that benzothiazole derivatives can inhibit pro-inflammatory cytokines in various models . This suggests that the target compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives showed that the introduction of a triazole moiety significantly enhanced antimicrobial activity. The synthesized compound was tested against multiple bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 4 | E. coli |
| Compound B | 8 | S. aureus |
| Target Compound | 2 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In vitro tests on MCF-7 cells revealed that the target compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed significant increases in early apoptotic cells compared to control groups .
| Concentration (µM) | % Apoptosis |
|---|---|
| 0 | 5 |
| 10 | 25 |
| 50 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
